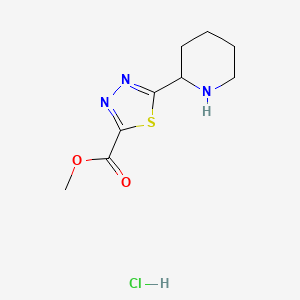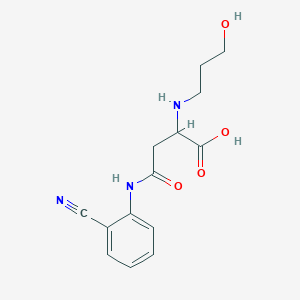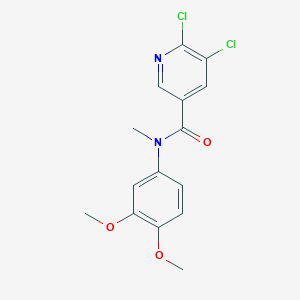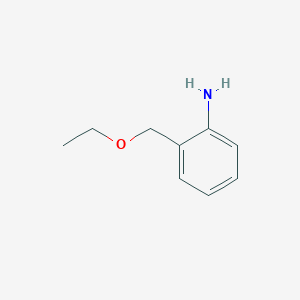![molecular formula C16H16N6S B2419512 3-[4-(pirimidin-2-il)piperazin-1-il]-6-(tiofen-2-il)piridazina CAS No. 1420776-11-9](/img/structure/B2419512.png)
3-[4-(pirimidin-2-il)piperazin-1-il]-6-(tiofen-2-il)piridazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a pyrimidinyl-piperazine and a thiophenyl group
Aplicaciones Científicas De Investigación
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 1-(2-pyrimidinyl)piperazine, act as an antagonist of the α2-adrenergic receptor . This receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons in the central nervous system.
Mode of Action
Based on its structural similarity to 1-(2-pyrimidinyl)piperazine, it may interact with its targets by binding to the α2-adrenergic receptor, thereby inhibiting the receptor’s activity . This interaction could lead to changes in the cellular response to neurotransmitters.
Pharmacokinetics
Similar compounds, such as 1-(2-pyrimidinyl)piperazine, are known to be metabolites of certain drugs . This suggests that the compound may be well-absorbed and distributed in the body, metabolized, and then excreted.
Result of Action
By acting as an antagonist of the α2-adrenergic receptor, it could potentially alter cellular responses to neurotransmitters, leading to changes in physiological processes regulated by the adrenergic signaling pathway .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of Thiophenyl Group: The thiophenyl group can be introduced via a Suzuki coupling reaction, where a thiophenyl boronic acid reacts with a halogenated pyridazine.
Attachment of Pyrimidinyl-Piperazine: The final step involves the nucleophilic substitution reaction where pyrimidinyl-piperazine is attached to the pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF, while electrophilic substitution may use reagents like bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(Pyridin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(phenyl)pyridazine: Similar structure but with a phenyl group instead of a thiophenyl group.
Uniqueness
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is unique due to the combination of its pyrimidinyl-piperazine and thiophenyl substituents. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds.
Propiedades
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6S/c1-3-14(23-12-1)13-4-5-15(20-19-13)21-8-10-22(11-9-21)16-17-6-2-7-18-16/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZVOKCPNWSHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2419430.png)

![N-(2-methoxyethyl)-4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2419435.png)
![4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2419436.png)

![2-((4-chlorobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419438.png)

![4-[(1H-imidazol-1-yl)methyl]-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2419442.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B2419445.png)

![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)


